N-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide
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Overview
Description
N-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide is a complex organic compound featuring a furan ring, a methoxyphenyl group, and a thiophenyl group
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene derivatives. These derivatives are then coupled with the appropriate amine and carboxylic acid precursors under controlled conditions. Common reagents include coupling agents like DMT/NMM/TsO- or EDC, and the reactions are often carried out in a microwave reactor to enhance efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes careful control of temperature, solvent choice, and reaction time. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide
N-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide
Uniqueness: This compound is unique due to its specific arrangement of functional groups and the presence of both furan and thiophene rings. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-23-18-7-4-16(5-8-18)6-9-20(22)21(13-17-10-11-24-15-17)14-19-3-2-12-25-19/h2-5,7-8,10-12,15H,6,9,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEYLNJQOMKPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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